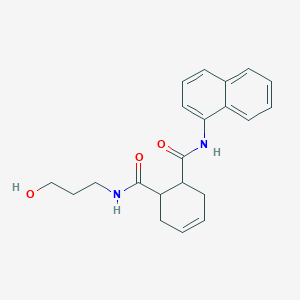
1-N-(3-hydroxypropyl)-2-N-naphthalen-1-ylcyclohex-4-ene-1,2-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N-(3-hydroxypropyl)-2-N-naphthalen-1-ylcyclohex-4-ene-1,2-dicarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexene ring substituted with a naphthyl group and a hydroxypropyl group, making it an interesting subject for research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-(3-hydroxypropyl)-2-N-naphthalen-1-ylcyclohex-4-ene-1,2-dicarboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases like sodium hydroxide and organic solvents such as toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and advanced purification techniques like chromatography are often employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-N-(3-hydroxypropyl)-2-N-naphthalen-1-ylcyclohex-4-ene-1,2-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The naphthyl group can be reduced to form dihydronaphthalene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxypropyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield naphthalen-1-ylcyclohex-4-ene-1,2-dicarboxylic acid, while reduction of the naphthyl group can produce dihydronaphthalen-1-yl derivatives .
Scientific Research Applications
1-N-(3-hydroxypropyl)-2-N-naphthalen-1-ylcyclohex-4-ene-1,2-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1-N-(3-hydroxypropyl)-2-N-naphthalen-1-ylcyclohex-4-ene-1,2-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The hydroxypropyl group plays a crucial role in enhancing the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
N-(3-hydroxypropyl)cinnamamide: Shares the hydroxypropyl group but differs in the aromatic moiety.
N-(3-hydroxypropyl)-2-phenylacetamide: Similar in structure but with a phenyl group instead of a naphthyl group.
Uniqueness
1-N-(3-hydroxypropyl)-2-N-naphthalen-1-ylcyclohex-4-ene-1,2-dicarboxamide is unique due to its combination of a cyclohexene ring, naphthyl group, and hydroxypropyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-N-(3-hydroxypropyl)-2-N-naphthalen-1-ylcyclohex-4-ene-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c24-14-6-13-22-20(25)17-10-3-4-11-18(17)21(26)23-19-12-5-8-15-7-1-2-9-16(15)19/h1-5,7-9,12,17-18,24H,6,10-11,13-14H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQIJUCURRTMMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)NCCCO)C(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














